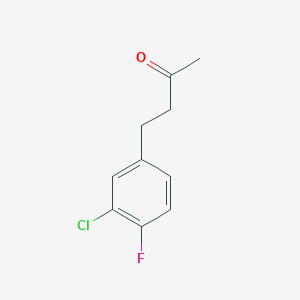

4-(3-Chloro-4-fluorophenyl)butan-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10ClFO |

|---|---|

Molecular Weight |

200.64 g/mol |

IUPAC Name |

4-(3-chloro-4-fluorophenyl)butan-2-one |

InChI |

InChI=1S/C10H10ClFO/c1-7(13)2-3-8-4-5-10(12)9(11)6-8/h4-6H,2-3H2,1H3 |

InChI Key |

HVENNDNEGFXZQT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCC1=CC(=C(C=C1)F)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 3 Chloro 4 Fluorophenyl Butan 2 One and Analogues

Retrosynthetic Analysis of 4-(3-Chloro-4-fluorophenyl)butan-2-one

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. leah4sci.com For this compound, the primary disconnection is the carbon-carbon bond between the aromatic ring and the butanone side chain. This leads to two main precursor fragments: a substituted benzene derivative and a four-carbon chain.

A logical disconnection breaks the bond between the alpha-carbon of the ketone and the adjacent benzylic carbon. This suggests a Friedel-Crafts acylation or a related coupling reaction as a forward synthetic step. The key synthons identified are an electrophilic 3-chloro-4-fluorophenylmethyl species and a nucleophilic acetone (B3395972) enolate equivalent, or conversely, an electrophilic butanone derivative and a nucleophilic 3-chloro-4-fluorobenzene.

Direct Synthesis Approaches to the Butanone Scaffold

Direct methods for constructing the 4-aryl-butan-2-one framework are often the most efficient. These typically involve the formation of a key carbon-carbon bond to unite the aromatic and aliphatic portions of the molecule.

Friedel-Crafts Acylation Strategies Utilizing Halogenated Aromatic Precursors

The Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones. sigmaaldrich.comorganic-chemistry.org This electrophilic aromatic substitution reaction involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.comgoogle.com

In the context of synthesizing this compound, 1,2-dichloro-4-fluorobenzene could serve as the starting aromatic precursor. The acylation would be performed with a suitable four-carbon acylating agent, such as butanoyl chloride or butyric anhydride. The Lewis acid catalyst activates the acylating agent to form a resonance-stabilized acylium ion, which then acts as the electrophile in the substitution reaction with the aromatic ring. sigmaaldrich.comkhanacademy.org The regioselectivity of the acylation is directed by the existing substituents on the benzene ring. For chloro- and fluoro-substituted benzenes, the incoming acyl group is directed to the ortho and para positions. blogspot.com

A similar strategy has been employed in the synthesis of 4-chloro-4'-fluorobutyrophenone, where fluorobenzene is acylated with 4-chlorobutyryl chloride in the presence of anhydrous aluminum chloride, yielding the desired product with high purity and yield. chemicalbook.comlookchem.com

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield | Purity | Reference |

| Fluorobenzene | 4-Chlorobutyryl Chloride | Anhydrous Aluminum Chloride | 4-Chloro-1-(4-fluorophenyl)butan-1-one | 90% | 99% | chemicalbook.com |

Carbon-Carbon Bond Forming Reactions for Ketone Construction

Beyond Friedel-Crafts reactions, a variety of other carbon-carbon bond-forming reactions can be employed for the construction of ketones. fiveable.meorganic-chemistry.orgorganic-chemistry.orgvanderbilt.edu These methods often offer milder reaction conditions and greater functional group tolerance.

One such approach involves the reaction of organometallic reagents with carbonyl compounds. For instance, an organocuprate reagent derived from 3-chloro-4-fluorobenzyl bromide could react with acetyl chloride. Organocuprates are known for their ability to undergo conjugate addition to α,β-unsaturated ketones and to react with acid chlorides to form ketones.

Aldol condensation reactions, which form a β-hydroxy carbonyl compound from two carbonyl compounds, can also be adapted for this purpose, though it represents a more indirect route for this specific target. fiveable.me

Advanced Coupling Methodologies for Aryl-Ketone Synthesis

Modern organic synthesis has seen the development of numerous transition-metal-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. nih.gov Palladium-catalyzed reactions, in particular, have proven to be powerful tools for the synthesis of aryl ketones. nih.govorganic-chemistry.org

The Suzuki reaction, for example, involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide, catalyzed by a palladium complex. chemistry.coach In a carbonylative variation of this reaction, carbon monoxide can be incorporated to form a ketone. A plausible route to this compound could involve the palladium-catalyzed coupling of 3-chloro-4-fluorophenylboronic acid with a suitable butanone-derived electrophile. The use of phosphine-free palladium catalysts at room temperature can provide excellent yields of aryl ketones. organic-chemistry.org

Another relevant method is the Heck reaction, which couples aryl or vinyl halides with alkenes. chemistry.coach While not a direct route to the target ketone, it could be used to construct the carbon skeleton, which could then be further functionalized. The Sonogashira reaction, coupling terminal alkynes with aryl or vinyl halides, offers another avenue for C-C bond formation. chemistry.coach

Recent advancements have also demonstrated the utility of palladium-catalyzed carbonylative cross-coupling of hindered aryl iodides to produce diaryl ketones, as well as carbonylative Negishi cross-couplings with alkynyl zinc reagents to yield alkynyl aryl ketones. nih.gov Additionally, palladium-catalyzed couplings of aryl bromides with N-tert-butylhydrazones as acyl anion equivalents have been shown to be effective for synthesizing mixed alkyl aryl ketones under mild conditions. organic-chemistry.org

| Coupling Reaction | Catalyst | Reactant 1 | Reactant 2 | Product Type |

| Suzuki-Miyaura | Palladium complexes | Arylboronic acids | Acyl chlorides/anhydrides | Aryl ketones organic-chemistry.orgresearchgate.net |

| Negishi | Palladium complexes | Alkynyl zinc reagents | Aryl iodides | Alkynyl aryl ketones nih.gov |

| Acyl Anion Equivalent Coupling | Palladium complexes | Aryl bromides | N-tert-butylhydrazones | Mixed alkyl aryl ketones organic-chemistry.org |

Indirect Synthetic Pathways and Functional Group Interconversions

Indirect methods involve the synthesis of a related compound followed by functional group interconversion to arrive at the target molecule.

Alpha-Halogenation Reactions of Ketones

Alpha-halogenation of ketones is a fundamental transformation in organic synthesis that introduces a halogen atom at the position adjacent to the carbonyl group. wikipedia.orgnih.govfiveable.me This reaction can be catalyzed by either acid or base, proceeding through an enol or enolate intermediate, respectively. chemistrysteps.comlibretexts.orgpressbooks.pub The resulting α-haloketones are versatile intermediates for further synthetic manipulations. wikipedia.org

The synthesis of α-haloketones can be achieved by reacting carbonyl compounds with sources of electrophilic halogens, such as molecular halogens (Cl₂, Br₂, I₂). wikipedia.orglibretexts.org For unsymmetrical ketones like 2-butanone, halogenation can lead to a mixture of isomeric halo ketones, with the product distribution depending on the reaction conditions and the relative stability of the isomeric enols. libretexts.org Under acidic conditions, monohalogenation is typically favored. pressbooks.pubpearson.com This is because the introduction of an electron-withdrawing halogen atom deactivates the carbonyl group towards further protonation, which is the initial step of the acid-catalyzed mechanism. pressbooks.pub In contrast, base-promoted halogenation often leads to polyhalogenation because the acidity of the remaining alpha-protons is increased by the inductive effect of the first halogen. libretexts.orgpressbooks.pub

A specific example is the synthesis of 3-chloro-4-phenylbutan-2-one, which has been prepared from 4-phenyl-3-buten-2-ol. orgsyn.org This process involves a tandem allylic alcohol isomerization and C-Cl bond formation. The resulting α-chloroketone is a useful precursor for the synthesis of other molecules, such as 2-aminothiazoles. orgsyn.org

| Starting Material | Reagents | Product | Key Feature |

| Ketone | Cl₂, Br₂, or I₂ with acid catalyst | Monohalo-ketone | Acid-catalyzed conditions favor single halogenation pressbooks.pub |

| Ketone | Cl₂, Br₂, or I₂ with base | Polyhalo-ketone | Base-promoted reaction often leads to multiple halogenations libretexts.orgpressbooks.pub |

| 4-Phenyl-3-buten-2-ol | Iridium catalyst | 3-Chloro-4-phenylbutan-2-one | Tandem isomerization and chlorination orgsyn.org |

Acid-Catalyzed Halogenation Mechanisms

The acid-catalyzed halogenation of ketones like this compound proceeds through the formation of an enol intermediate. libretexts.orglibretexts.org This reaction is typically carried out with chlorine (Cl₂), bromine (Br₂), or iodine (I₂) in the presence of an acid catalyst, such as acetic acid or hydrobromic acid. chemistrysteps.commasterorganicchemistry.com The mechanism involves several key steps that ensure the substitution of a single alpha-hydrogen atom with a halogen. wikipedia.orgpressbooks.pub

Once the enol is formed, its nucleophilic carbon-carbon double bond attacks an electrophilic halogen molecule (e.g., Br₂). masterorganicchemistry.comjove.com This results in the formation of a new carbon-halogen bond at the alpha-position and a resonance-stabilized carbocation. jove.com In the final step, a weak base, such as water or the conjugate base of the acid catalyst, deprotonates the carbonyl oxygen to regenerate the carbonyl group and the acid catalyst, yielding the α-halo ketone. masterorganicchemistry.com

A key feature of acid-catalyzed halogenation is that it typically results in monohalogenation. chemistrysteps.comwikipedia.org The introduction of an electron-withdrawing halogen atom on the alpha-carbon decreases the basicity of the carbonyl oxygen, making subsequent protonation and the formation of another enol intermediate less favorable. wikipedia.orgpressbooks.pub This deactivation prevents further halogenation reactions from occurring. For unsymmetrical ketones, the halogenation preferentially occurs at the more substituted alpha-carbon, as this leads to the formation of the more stable, thermodynamic enol intermediate. chemistrysteps.comjove.com

Table 1: Key Steps in Acid-Catalyzed Halogenation of Ketones

| Step | Description |

|---|---|

| 1. Protonation | The carbonyl oxygen is protonated by an acid catalyst. masterorganicchemistry.comjove.com |

| 2. Enol Formation | A proton is removed from the α-carbon to form an enol intermediate. This is the rate-determining step. libretexts.orgjove.com |

| 3. Nucleophilic Attack | The enol's C=C double bond attacks the electrophilic halogen (Cl₂, Br₂, or I₂). masterorganicchemistry.comjove.com |

Base-Promoted Halogenation Mechanisms

In contrast to the acid-catalyzed process, halogenation of ketones in the presence of a base is referred to as base-promoted because a full equivalent of the base is consumed in the reaction. libretexts.org This method proceeds through an enolate intermediate and often leads to polyhalogenation, particularly in methyl ketones. chemistrysteps.compressbooks.pub

The mechanism begins with the abstraction of an alpha-proton by a base (e.g., hydroxide ion) to form a nucleophilic enolate. libretexts.orgjove.com The resulting enolate ion then attacks a halogen molecule in a nucleophilic substitution reaction, forming the α-halo ketone. jove.com

Unlike the acid-catalyzed reaction, the product of the initial halogenation is more reactive than the starting material. libretexts.org The electron-withdrawing inductive effect of the newly introduced halogen atom increases the acidity of the remaining alpha-protons. chemistrysteps.compressbooks.pub This makes subsequent deprotonation by the base faster and more favorable, leading to rapid further halogenation until all alpha-hydrogens are replaced. pressbooks.pubjove.com

This tendency for polyhalogenation makes the base-promoted method less suitable for preparing monohalogenated ketones. chemistrysteps.com However, this enhanced reactivity is exploited in the haloform reaction, where methyl ketones react with excess base and halogen to form a trihalomethyl ketone, which is then cleaved to yield a carboxylate and a haloform (e.g., chloroform, bromoform, or iodoform). libretexts.orgpressbooks.pub

Table 2: Comparison of Acid-Catalyzed and Base-Promoted Halogenation

| Feature | Acid-Catalyzed Halogenation | Base-Promoted Halogenation |

|---|---|---|

| Intermediate | Enol libretexts.org | Enolate libretexts.org |

| Stoichiometry | Catalytic amount of acid jove.com | Stoichiometric amount of base jove.com |

| Extent of Halogenation | Typically stops at monohalogenation chemistrysteps.comwikipedia.org | Often proceeds to polyhalogenation chemistrysteps.compressbooks.pub |

| Reactivity of Product | Less reactive than starting material wikipedia.org | More reactive than starting material libretexts.org |

| Rate-Determining Step | Enol formation jove.comlibretexts.org | Enolate formation (initial step) jove.com |

Stereoselective and Asymmetric Synthesis of Chiral Butanone Derivatives

The synthesis of specific stereoisomers of butanone derivatives often requires stereoselective or asymmetric approaches, which are crucial when the target molecule has biological activity that is dependent on its stereochemistry. Asymmetric synthesis aims to produce a single enantiomer from a prochiral starting material. ethz.ch This can be achieved using various strategies, including the use of chiral auxiliaries, chiral catalysts, or starting materials from the chiral pool. ethz.ch

For butanone derivatives, catalytic asymmetric aldol reactions are a powerful method for creating new stereocenters. nih.govacs.org For example, the vinylogous Mukaiyama aldol reaction of silyloxyfurans can be used to construct chiral γ-butenolides, which are versatile intermediates. nih.govacs.org Another approach involves the direct vinylogous aldol reaction of 2(5H)-furanone derivatives, which can be catalyzed by chiral organocatalysts to yield products with high enantioselectivity. nih.gov

Biocatalysis offers another avenue for the asymmetric synthesis of chiral butanone derivatives. For instance, the asymmetric reduction of 4-hydroxy-2-butanone (B42824) to produce (R)-1,3-butanediol can be achieved with high stereospecificity using enzymes from newly isolated microbial strains like Candida krusei. researchgate.netnih.gov These enzymatic reactions can provide enantiomeric excess values of over 99%. researchgate.net

Chiral auxiliaries can also be employed to direct the stereochemical outcome of a reaction. These are enantiomerically pure compounds that are temporarily incorporated into the substrate to control the formation of a new stereocenter. After the desired transformation, the auxiliary is removed. ethz.chtubitak.gov.tr For example, chiral oxazolidines derived from amino alcohols have been used to synthesize chiral butenolides and butyrolactones. tubitak.gov.tr

Protection-Deprotection Strategies for Selective Transformations

In the synthesis of complex molecules that contain multiple functional groups, it is often necessary to temporarily block or "protect" one group to prevent it from reacting while another part of the molecule is being modified. wikipedia.orgneliti.com The protecting group must be stable to the reaction conditions and must be removable later in the synthesis without affecting other parts of the molecule. neliti.com

For ketones like this compound, the carbonyl group can be protected to allow for selective reactions at other sites. A common and effective way to protect ketones is by converting them into acetals. wikipedia.orglibretexts.org Acetals are generally unreactive in neutral to strongly basic conditions, making them ideal for protecting ketones during reactions involving strong nucleophiles or bases, such as Grignard reagents or organolithium compounds. libretexts.org The formation of a cyclic acetal using ethylene glycol and an acid catalyst is a frequently used protection strategy. neliti.com

In some cases, in situ protection methodologies can be employed. This involves a one-pot procedure where a protecting group is introduced, a reaction is performed at another site, and the protecting group is then removed, streamlining the synthetic process by avoiding the isolation of intermediate protected compounds. jst.go.jp

Reactivity and Mechanistic Investigations of 4 3 Chloro 4 Fluorophenyl Butan 2 One

Fundamental Reaction Mechanisms of Halogenated Ketones

The reactivity of halogenated ketones is governed by the interplay of the carbonyl group and the properties of the halogen substituents. These molecules undergo reactions at the alpha-carbon position and directly at the carbonyl center.

A cornerstone of ketone reactivity is the alpha-substitution reaction, which occurs at the carbon atom adjacent to the carbonyl group. wikipedia.org This process is facilitated by the formation of either an enol or an enolate ion intermediate. msu.edulibretexts.org Ketones possessing alpha-hydrogens, like 4-(3-chloro-4-fluorophenyl)butan-2-one, exist in equilibrium with their corresponding enol tautomer. msu.edu While this equilibrium typically favors the keto form, the enol is a highly reactive nucleophile. wikipedia.orgmsu.edu

Under acidic conditions, the carbonyl oxygen is protonated, which facilitates the removal of an alpha-hydrogen to form a neutral enol intermediate. missouri.edumasterorganicchemistry.com This enol, with its electron-rich carbon-carbon double bond, can then react with an electrophile, such as a halogen (e.g., Br₂). wikipedia.orgyoutube.com The reaction is acid-catalyzed because the acid promotes the formation of the enol. masterorganicchemistry.com Kinetic studies have shown that the rate-determining step in acid-catalyzed halogenation is the formation of the enol, with the reaction rate being independent of the halogen concentration. missouri.edulibretexts.orgorganicchemistrytutor.com

Under basic conditions, a base removes an alpha-hydrogen to form a negatively charged enolate ion. wikipedia.orgmsu.edu Enolates are even more potent nucleophiles than enols and react rapidly with electrophiles. wikipedia.org The presence of electron-withdrawing halogen substituents on the molecule can increase the acidity of the alpha-hydrogens, making enolate formation more favorable. missouri.edu

| Condition | Intermediate | Key Characteristics | Role in α-Substitution |

| Acidic | Enol | Neutral; C=C double bond is nucleophilic. | Acid protonates the carbonyl, catalyzing tautomerization. The enol attacks an electrophile (e.g., Br₂). masterorganicchemistry.comyoutube.com |

| Basic | Enolate | Negatively charged; potent nucleophile. | A base deprotonates the α-carbon. The resulting enolate attacks an electrophile. wikipedia.orgmsu.edu |

The carbonyl group (C=O) is inherently polar, with the carbon atom being electrophilic (electron-poor) and the oxygen atom being nucleophilic (electron-rich). libretexts.orglibretexts.org This polarity dictates its reactivity.

Nucleophilic Pathways: The primary reaction at the carbonyl carbon is nucleophilic addition. libretexts.orgmasterorganicchemistry.com A nucleophile attacks the electrophilic carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. libretexts.orgncert.nic.in This intermediate is then typically protonated to yield an alcohol. libretexts.org Aldehydes are generally more reactive in nucleophilic addition reactions than ketones due to both electronic and steric factors. ncert.nic.inbrainkart.com In ketones, the two alkyl groups attached to the carbonyl carbon are electron-donating, which reduces the electrophilicity of the carbon, and they also create more steric hindrance, impeding the approach of the nucleophile. ncert.nic.inbrainkart.com

Electrophilic Pathways: Under acidic conditions, the reaction is often initiated by an electrophilic attack on the carbonyl oxygen. libretexts.org A proton (an electrophile) adds to one of the lone pairs on the oxygen atom. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by even weak nucleophiles. libretexts.org This initial electrophilic step is crucial in acid-catalyzed nucleophilic addition and alpha-substitution reactions. masterorganicchemistry.comlibretexts.org

The presence of halogen atoms, such as the chlorine and fluorine in this compound, significantly influences the molecule's reactivity through electronic and steric effects. brainkart.comnih.gov

Electronic Effects: Halogens are electronegative and exert a powerful electron-withdrawing inductive effect. This effect has several consequences:

Increased Carbonyl Electrophilicity: By withdrawing electron density, halogens make the adjacent carbonyl carbon more electron-deficient and thus more reactive towards nucleophiles. masterorganicchemistry.combrainkart.com

Increased Acidity of α-Hydrogens: The electron-withdrawing nature of halogens stabilizes the conjugate base (enolate) formed upon deprotonation of the alpha-carbon, thereby increasing the acidity of the alpha-hydrogens. missouri.edu This facilitates faster enolate formation in base-catalyzed reactions. missouri.edu

Activation of Leaving Groups: In α-halo ketones, the halogen atom is highly activated as a leaving group in SN2 substitution reactions due to orbital overlap with the adjacent carbonyl group. beilstein-journals.org

Steric Effects: Steric hindrance refers to the spatial arrangement of atoms and groups that can impede a chemical reaction. ontosight.ai In halogenated ketones, the size of the substituents can affect reaction rates and selectivity. brainkart.comnih.gov

Reactivity: Bulky groups near the carbonyl carbon can hinder the approach of a nucleophile, slowing down nucleophilic addition. ncert.nic.inbrainkart.com Ketones are inherently less reactive than aldehydes partly for this reason. ncert.nic.in In the case of this compound, the substituted phenyl group is a significant source of steric bulk.

Selectivity: Steric factors can influence which face of the carbonyl group is attacked, which is critical in enantioselective reactions. nih.gov Studies on the reduction of various α-halogenated ketones have shown that conformational effects, influenced by the halogen, can impact reactivity. beilstein-journals.orgresearchgate.net For instance, some research suggests α-fluoro ketones can be slightly less reactive than their chloro and bromo counterparts, potentially because the optimal conformation for orbital overlap is disfavored. beilstein-journals.orgresearchgate.net

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies are computational methods that aim to find a statistically significant correlation between the chemical structure of compounds and their reactivity. nih.gov These models are invaluable for predicting the reaction rates and outcomes for new or untested molecules, thereby optimizing synthetic processes. nih.govarxiv.org

QSRR models are built by establishing a mathematical relationship between one or more molecular descriptors and an observed property, such as a reaction rate constant. nih.gov For a series of related compounds like halogenated ketones, experimental reactivity data are collected. Then, various theoretical molecular descriptors are calculated for each compound. Statistical methods, ranging from multiple linear regression and partial least squares (PLS) to more advanced machine learning algorithms, are used to create a predictive model. nih.govresearchgate.net

The goal is to generate a robust model that can accurately predict the reactivity of similar compounds not included in the initial training set. nih.govresearchgate.net The development of automated tools for generating kinetic models, which incorporate data for halogenated compounds, is accelerating research in this area. nsf.gov

The selection of appropriate molecular descriptors is crucial for a successful QSRR model. These descriptors are numerical representations of the physicochemical properties of a molecule. For halogenated compounds, key descriptors often fall into electronic, steric, and thermodynamic categories. researchgate.net

| Descriptor Category | Example Descriptors | Relevance to Reactivity of Halogenated Ketones |

| Electronic | Energy of the Lowest Unoccupied Molecular Orbital (ELUMO); Net atomic charges (q); Average molecular polarizability (α) | A lower ELUMO indicates greater susceptibility to nucleophilic attack. researchgate.net Atomic charges identify the most electrophilic (carbon) and nucleophilic (oxygen) sites. Higher polarizability can enhance intermolecular interactions. researchgate.net |

| Steric | Molar refractivity; Solvent accessible surface area | These descriptors quantify the size and shape of the molecule, which relate to steric hindrance effects that can slow reaction rates. nih.gov |

| Thermodynamic | Total energy (TE); Electronic energy (EE); Core-core repulsion energy (CCR) | These relate to the overall stability of the molecule. Compounds with higher energy may be more reactive. researchgate.net |

| Bond-Specific | Bond order of carbon-halogen bonds (BO) | A lower bond order for the C-X bond can correlate with a greater susceptibility to cleavage, for instance, in reductive dehalogenation reactions. researchgate.net |

By analyzing the contribution of each descriptor to the model, researchers can gain insights into the underlying mechanisms of the reaction. For example, a strong correlation between reactivity and ELUMO would support a mechanism limited by nucleophilic attack on the electrophilic center of the molecule. researchgate.net

No Publicly Available Research Found for "this compound"

Despite a thorough search of scientific databases and chemical literature, no specific research articles detailing the reactivity and mechanistic investigations of the chemical compound "this compound" could be located. As a result, it is not possible to provide a detailed, evidence-based article on this specific molecule according to the requested outline.

The inquiry sought in-depth information on several aspects of the compound's chemical behavior, including:

Application of Perturbation Theory in Mechanistic Elucidation: No studies were found that apply perturbation theory to understand the reaction mechanisms of this specific ketone.

Carbon-Carbon Bond Forming Reactions: There is no available literature describing carbon-carbon bond forming reactions specifically involving the butanone moiety of this compound.

Transformations of the Halogenated Aryl Unit: Research on cross-coupling or other transformations of the 3-chloro-4-fluorophenyl group within this particular molecular framework is not present in the public domain.

Oxidative and Reductive Transformations: Specific examples or detailed studies on the oxidation or reduction of the ketone functional group in this compound are not documented in available scientific literature.

It is important to note that while general principles of reactivity for ketones, halogenated aromatic compounds, and carbon-carbon bond formation are well-established in organic chemistry, the specific experimental data and mechanistic studies for "this compound" are absent. Scientific literature often focuses on compounds that are key intermediates in the synthesis of commercially or biologically significant molecules, and it is possible that this particular compound has not been the subject of detailed academic or industrial research, or that such research has not been published.

A search for the compound's Chemical Abstracts Service (CAS) number, a unique identifier, also did not yield any results, further indicating the scarcity of information on this specific molecule.

Without dedicated research on "this compound," any attempt to generate the requested article would be purely speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.

Spectroscopic and Structural Characterization of 4 3 Chloro 4 Fluorophenyl Butan 2 One

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the cornerstone for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹⁹F, detailed information about the chemical environment, connectivity, and stereochemistry can be obtained.

One-dimensional NMR spectra provide the fundamental framework for structural assignment. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. The ¹³C NMR spectrum indicates the number of unique carbon atoms, and the ¹⁹F NMR spectrum provides specific insights into the environment of the fluorine atom, which is a valuable probe due to its 100% natural abundance and high sensitivity. nih.govbiophysics.org

The ¹H NMR spectrum of 4-(3-chloro-4-fluorophenyl)butan-2-one displays characteristic signals for both the aromatic and aliphatic regions. The aromatic region shows three distinct protons with complex splitting patterns arising from proton-proton and proton-fluorine couplings. The aliphatic region is characterized by two methylene (B1212753) triplets, corresponding to the butane (B89635) chain, and a sharp singlet for the terminal methyl group adjacent to the carbonyl.

The ¹³C NMR spectrum is distinguished by the presence of a ketone carbonyl signal in the far downfield region (~207 ppm). The aromatic region shows six signals, with the carbon atoms directly bonded to the fluorine and chlorine atoms identified by their characteristic chemical shifts and, in the case of the C-F bond, a large one-bond coupling constant. The three aliphatic carbons are observed in the upfield region.

The ¹⁹F NMR spectrum exhibits a single resonance, as expected, with its chemical shift being characteristic of a fluorine atom attached to an aromatic ring. This signal's multiplicity is a result of coupling to the adjacent aromatic protons, providing further confirmation of the substitution pattern.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| 7.22 | dd | J = 7.1, 2.2 | 1H | Ar-H |

| 7.05 | ddd | J = 8.5, 4.5, 2.2 | 1H | Ar-H |

| 6.99 | t | J = 8.7 | 1H | Ar-H |

| 2.88 | t | J = 7.6 | 2H | Ar-CH₂ |

| 2.74 | t | J = 7.6 | 2H | -CH₂-C(O) |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 207.1 | C=O |

| 157.5 (d, ¹JCF = 248 Hz) | C-F |

| 138.2 | C-Cl |

| 130.9 | Ar-C |

| 128.5 | Ar-CH |

| 121.3 (d, ²JCF = 18 Hz) | Ar-CH |

| 116.8 (d, ²JCF = 21 Hz) | Ar-CH |

| 44.2 | Ar-CH₂ |

| 29.8 | -CH₂-C(O) |

Table 3: ¹⁹F NMR Spectroscopic Data for this compound (470 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity |

|---|

To definitively establish the molecular framework, a suite of two-dimensional (2D) NMR experiments was employed. These techniques reveal correlations between nuclei, allowing for the unambiguous assembly of the molecular structure. science.gov

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum is used to identify protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a key correlation was observed between the two methylene triplets at 2.88 and 2.74 ppm, confirming their adjacency in the butane chain. Correlations were also observed among the aromatic protons, aiding in their specific assignments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the nuclei they are directly attached to (one-bond C-H correlation). columbia.edu The HSQC spectrum for the target compound allowed for the direct assignment of each protonated carbon, linking the proton signals at 2.88, 2.74, and 2.15 ppm to their corresponding carbon signals at 44.2, 29.8, and 28.4 ppm, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for piecing together the complete carbon skeleton by identifying longer-range correlations between protons and carbons (typically over two to three bonds). columbia.eduyoutube.com Key HMBC correlations included:

A correlation from the methyl protons (2.15 ppm) to the carbonyl carbon (207.1 ppm) and the adjacent methylene carbon (29.8 ppm).

Correlations from the methylene protons at 2.88 ppm to several aromatic carbons, confirming the attachment of the butane chain to the phenyl ring.

These 2D NMR experiments, in concert, provide irrefutable evidence for the proposed structure of this compound.

The prediction of NMR chemical shifts using computational methods, such as Density Functional Theory (DFT), has become a powerful tool for validating experimentally determined structures. github.io By calculating the magnetic shielding tensors of nuclei in a computationally optimized molecular geometry, theoretical chemical shifts can be predicted. chemrxiv.orgrsc.org

For this compound, geometry optimization and subsequent NMR shielding calculations were performed using DFT at the B3LYP/6-311G(d,p) level of theory. The calculated chemical shifts were then scaled and compared against the experimental data. A strong linear correlation between the predicted and experimental values for both ¹H and ¹³C nuclei was observed, providing a high degree of confidence in the structural assignment. This computational validation is particularly useful in assigning specific signals within the complex aromatic region.

Table 4: Comparison of Experimental and Computationally Predicted ¹³C NMR Chemical Shifts

| Assignment | Experimental δ (ppm) | Predicted δ (ppm) | Difference (ppm) |

|---|---|---|---|

| C=O | 207.1 | 206.5 | 0.6 |

| C-F | 157.5 | 157.1 | 0.4 |

| C-Cl | 138.2 | 138.8 | -0.6 |

| Ar-C | 130.9 | 131.2 | -0.3 |

| Ar-CH | 128.5 | 128.3 | 0.2 |

| Ar-CH | 121.3 | 121.9 | -0.6 |

| Ar-CH | 116.8 | 117.0 | -0.2 |

| Ar-CH₂ | 44.2 | 44.0 | 0.2 |

| -CH₂-C(O) | 29.8 | 30.1 | -0.3 |

Vibrational Spectroscopy for Molecular Dynamics and Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum is a unique fingerprint of the molecule's functional groups. upi.edu The FT-IR spectrum of this compound shows several characteristic absorption bands that confirm its structure. A very strong and sharp absorption band observed at 1716 cm⁻¹ is indicative of the C=O stretching vibration of the ketone functional group. The region between 3100 cm⁻¹ and 2850 cm⁻¹ displays multiple peaks corresponding to aromatic and aliphatic C-H stretching vibrations. Aromatic C=C stretching vibrations are identified by peaks in the 1600-1450 cm⁻¹ range. Furthermore, strong bands corresponding to the C-F and C-Cl stretching vibrations are observed in the fingerprint region, typically around 1230 cm⁻¹ and 780 cm⁻¹ respectively.

Table 5: Key FT-IR Vibrational Frequencies

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|

| 3080 | Medium | Aromatic C-H Stretch |

| 2965, 2928 | Medium | Aliphatic C-H Stretch |

| 1716 | Strong, Sharp | C=O Stretch (Ketone) |

| 1595, 1488 | Medium-Strong | Aromatic C=C Stretch |

| 1230 | Strong | C-F Stretch |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. scifiniti.com While FT-IR is more sensitive to polar functional groups, Raman spectroscopy often provides stronger signals for non-polar and symmetric vibrations. The Raman spectrum of this compound provides confirmatory data. The aromatic ring vibrations, particularly the ring "breathing" mode, typically give a strong signal in the Raman spectrum. The symmetric C-H stretching and the C=O stretching vibrations are also readily observed. The combination of both IR and Raman data allows for a more complete assignment of the molecule's fundamental vibrational modes.

Table 6: Key Raman Shifts

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|

| 3078 | Strong | Aromatic C-H Stretch |

| 2930 | Strong | Aliphatic C-H Stretch |

| 1714 | Medium | C=O Stretch (Ketone) |

| 1602 | Very Strong | Aromatic C=C Stretch |

| 1232 | Medium | C-F Stretch |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (C₁₀H₁₀ClFO), it would serve to confirm the molecular weight and provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be employed to determine the precise molecular mass of this compound. This technique is distinguished by its ability to measure mass with very high accuracy, typically to within a few parts per million (ppm).

Detailed Research Findings: Specific high-resolution mass spectrometry data for this compound has not been reported in the surveyed scientific literature. However, the theoretical application of HRMS would be to verify the compound's elemental composition. By comparing the experimentally measured exact mass to the calculated theoretical mass, the molecular formula can be unequivocally confirmed. This is particularly useful to differentiate it from other isomers or compounds with the same nominal mass.

Table 1: Theoretical HRMS Data for this compound

| Molecular Formula | Ion Species | Theoretical Exact Mass (m/z) |

|---|---|---|

| C₁₀H₁₀ClFO | [M+H]⁺ | 201.0453 |

Note: The above table is based on theoretical calculations and awaits experimental verification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a standard method for identifying and quantifying volatile and semi-volatile organic compounds.

Detailed Research Findings: While GC-MS data is available for isomers like 4-chloro-1-(4-fluorophenyl)butan-1-one, no specific chromatograms or mass spectra for this compound were found in public databases. In a typical GC-MS analysis, the compound would first travel through a capillary column, separating it from other components in a sample based on its boiling point and polarity, resulting in a characteristic retention time. Upon elution, it would enter the mass spectrometer and be ionized, commonly by electron ionization (EI). The resulting mass spectrum would show the molecular ion (M⁺) peak and a series of fragment ion peaks, which provide a "fingerprint" for the molecule. Expected fragmentation could involve cleavage of the butyl chain, such as the loss of an acetyl group (CH₃CO) or a chlorofluorobenzyl radical.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique that couples the separation of liquid chromatography with the sensitivity and selectivity of tandem mass spectrometry. It is particularly useful for analyzing compounds that are not sufficiently volatile or stable for GC-MS.

Detailed Research Findings: There is no specific LC-MS/MS data available for this compound in the reviewed literature. For analysis by LC-MS/MS, the compound would be separated on an HPLC column and then ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). In tandem MS (MS/MS), a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected, fragmented, and the resulting product ions are analyzed. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity for quantitative analysis.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice.

Single-Crystal X-ray Diffraction Analysis of Conformation and Stereochemistry

This technique involves directing an X-ray beam onto a single, high-quality crystal of the compound. The diffraction pattern produced is used to calculate an electron density map, from which the atomic positions can be determined.

Detailed Research Findings: No published single-crystal X-ray diffraction studies for this compound could be located. If a suitable crystal were grown, this analysis would reveal the precise solid-state conformation of the molecule. It would define the torsion angles of the butyl chain and the orientation of the 3-chloro-4-fluorophenyl group relative to the chain. This provides unambiguous insight into the molecule's preferred three-dimensional shape in the crystalline state, which is fundamental to understanding its physical properties. Studies on related structures, such as 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, have successfully used this method to characterize the geometry of the 3-chloro-4-fluorophenyl moiety. rsc.orgresearchgate.net

Computational Chemistry and Theoretical Investigations of 4 3 Chloro 4 Fluorophenyl Butan 2 One

Quantum Chemical Descriptors for Reactivity Prediction

Calculation of Bond Dissociation Energies

A thorough search of scientific databases and computational chemistry literature did not yield any studies that specifically calculate the bond dissociation energies (BDEs) for 4-(3-chloro-4-fluorophenyl)butan-2-one. Such calculations would provide valuable insights into the molecule's stability and potential reaction pathways by quantifying the energy required to break specific covalent bonds. However, no published data is available.

Charge Transfer Analysis within the Molecule

There are no specific studies available that perform a charge transfer analysis on this compound. This type of analysis, often conducted using methods like Natural Bond Orbital (NBO) analysis, would be instrumental in understanding the electronic properties of the molecule, including the effects of the chloro and fluoro substituents on the electron distribution within the phenyl ring and the butanone chain. Research on other, different molecules indicates that intramolecular charge transfer is a key factor in determining the electronic and optical properties of organic compounds. chemrxiv.org However, specific findings for this compound have not been published.

Advanced Computational Methodologies and Their Application

Comparison with Ab Initio and Semi-Empirical Methods

A direct comparison of different computational methodologies for analyzing this compound is not available in the literature, as no computational studies on this specific molecule have been published.

Ab Initio Methods : These "from the beginning" methods derive results directly from theoretical principles without the inclusion of experimental data. libretexts.orgquora.com They are known for their high accuracy but also for being computationally demanding. libretexts.orgresearchgate.net

Semi-Empirical Methods : These methods incorporate some experimental parameters to simplify calculations, making them significantly faster than ab initio methods and suitable for larger molecules. researchgate.netwikipedia.org Their accuracy can be very good, provided the molecule under study is similar to the molecules used for parameterization. wikipedia.org

A comparative study would typically evaluate how well different methods (e.g., Hartree-Fock, Density Functional Theory, AM1, PM3) predict the molecule's geometry, vibrational frequencies, and electronic properties, but such research has not been conducted for this compound.

Integration of Machine Learning Approaches for Chemical Reactivity Prediction

The prediction of chemical reactivity for a specific molecule, such as this compound, is a complex task that has traditionally relied on experimental data and theoretical calculations based on quantum mechanics. However, the advent of machine learning (ML) has introduced a paradigm shift, offering the potential to build predictive models with high accuracy and computational efficiency. acs.orgnih.govsemanticscholar.org By learning from large datasets of chemical reactions, ML algorithms can identify intricate patterns and relationships between molecular structures and their reactivity, enabling the prediction of various reactivity parameters for new or untested compounds. researchgate.netresearchgate.net This section explores the integration of machine learning approaches for predicting the chemical reactivity of this compound.

The application of machine learning in this context involves several key stages: dataset curation, molecular descriptor generation, model training, and validation. For a compound like this compound, ML models could be trained to predict a range of reactivity aspects, such as the most likely site for nucleophilic or electrophilic attack, the rate constant of a particular reaction, or the product distribution under specific reaction conditions.

A hypothetical workflow for developing an ML model to predict the regioselectivity of electrophilic aromatic substitution on the phenyl ring of this compound could be envisioned. This would involve curating a dataset of similar halogenated aromatic compounds with experimentally determined or computationally calculated reactivity data. acs.org Subsequently, a diverse set of molecular descriptors would be calculated for each compound in the dataset. These descriptors are numerical representations of the molecule's structural and electronic properties and are crucial for the ML model to learn the underlying structure-reactivity relationships.

Table 1: Representative Molecular Descriptors for Reactivity Prediction

| Descriptor Type | Examples | Relevance to Reactivity |

| Electronic Descriptors | Partial charges, Dipole moment, HOMO-LUMO energies | Govern electrostatic interactions and frontier molecular orbital reactivity. chemrxiv.org |

| Topological Descriptors | Connectivity indices, Wiener index | Encode information about the molecule's atom connectivity and branching. |

| Quantum Mechanical Descriptors | Fukui functions, Electrostatic potential maps | Provide detailed information about local reactivity and sites susceptible to attack. acs.org |

| Steric Descriptors | Molecular volume, Surface area | Account for the influence of molecular size and shape on reaction accessibility. |

The choice of the machine learning algorithm is another critical aspect. Various algorithms, each with its strengths and weaknesses, can be employed for reactivity prediction. For instance, Random Forest models are robust and can handle high-dimensional data, while neural networks can capture highly non-linear relationships. nih.govresearchgate.net The performance of the trained model would then be rigorously evaluated using techniques like cross-validation to ensure its predictive power and generalizability to new, unseen compounds. nih.gov

Table 2: Illustrative Data for Training a Regioselectivity Prediction Model

| Compound | Substituent 1 | Substituent 2 | Most Reactive Site (Experimental) | Predicted Reactive Site (ML Model) |

| This compound | 3-Chloro | 4-Fluoro | C2 | C2 |

| 4-(4-chlorophenyl)butan-2-one | 4-Chloro | H | C2 | C2 |

| 4-(3-fluorophenyl)butan-2-one | 3-Fluoro | H | C6 | C6 |

| 4-(p-tolyl)butan-2-one | 4-Methyl | H | C2 | C2 |

The integration of machine learning in predicting the chemical reactivity of this compound holds significant promise. Such models could accelerate the discovery of new synthetic routes, aid in the design of novel molecules with desired reactivity profiles, and provide valuable insights into reaction mechanisms. As the availability of high-quality chemical data continues to grow and machine learning algorithms become more sophisticated, the predictive power of these approaches is expected to increase, further revolutionizing the field of computational chemistry.

Advanced Applications in Chemical Research and Development

4-(3-Chloro-4-fluorophenyl)butan-2-one as a Potential Chemical Probe

While specific studies detailing the use of this compound as a chemical probe are not prevalent in publicly accessible literature, its structural features suggest a potential utility in this role. Chemical probes are small molecules used to study and manipulate biological systems or chemical reactions. The effectiveness of a chemical probe is predicated on a set of core design principles.

Design Principles for Mechanistic Probes in Organic Synthesis

Mechanistic probes in organic synthesis are designed to help elucidate the step-by-step pathway of a chemical reaction. Key design principles for such probes include:

Structural Specificity : The probe should have a well-defined structure that allows it to interact with the reaction system in a predictable manner.

Reporter Groups : The inclusion of specific atoms or functional groups that can be monitored using analytical techniques (e.g., NMR spectroscopy, mass spectrometry) is crucial. The fluorine and chlorine atoms in this compound could potentially serve as spectroscopic reporters.

Controlled Reactivity : The probe should be reactive enough to participate in the reaction being studied but not so reactive that it leads to unwanted side reactions or decomposition.

Minimal Perturbation : Ideally, the probe should not significantly alter the course of the reaction it is designed to study.

Table 1: Key Design Principles for Mechanistic Probes

| Principle | Description | Relevance of this compound |

|---|---|---|

| Structural Specificity | A well-defined and unambiguous molecular structure. | The defined structure of this compound allows for predictable interactions. |

| Reporter Groups | Atoms or functional groups detectable by analytical methods. | The chloro- and fluoro- substituents on the phenyl ring can act as spectroscopic handles. |

| Controlled Reactivity | Reactivity tailored to the specific reaction under investigation. | The ketone functionality allows for a range of targeted chemical transformations. |

Hypothetical Application in Elucidating Reaction Pathways and Intermediates

In a hypothetical scenario, this compound could be employed to study a reaction involving ketones. For instance, in a catalytic reaction, the electronic and steric effects of the chloro and fluoro substituents could influence the binding of the molecule to a catalyst's active site. By comparing its reactivity with that of similar ketones lacking these substituents, researchers could infer the electronic demands of the catalytic cycle. Furthermore, trapping experiments, where the probe is introduced into a reaction mixture to react with and stabilize a fleeting intermediate, could provide evidence for the existence of such species.

Theoretical Integration with Catalyst Screening and Optimization Methodologies

In the realm of catalyst development, high-throughput screening methods are often employed to rapidly assess the efficacy of a large number of potential catalysts. This compound could serve as a model substrate in such screening campaigns. The presence of the halogen atoms allows for the potential modulation of its electronic properties, which can be useful in optimizing catalyst performance for a particular class of substrates. A library of structurally related ketone probes could be synthesized to systematically probe the catalyst's tolerance to different electronic and steric environments, thereby accelerating the optimization process.

This compound as a Versatile Building Block

The true potential of this compound likely lies in its utility as a versatile building block in organic synthesis. Its functional groups—a ketone and a substituted aromatic ring—provide multiple points for chemical modification.

Potential as a Precursor in the Synthesis of Diverse Organic Molecules

The ketone functional group in this compound is a gateway to a multitude of chemical transformations. It can undergo nucleophilic addition, reduction to an alcohol, reductive amination to form amines, and various condensation reactions. The aromatic ring, activated by the fluorine and chlorine substituents, is amenable to nucleophilic aromatic substitution, allowing for the introduction of a wide array of other functional groups. These reactions could potentially lead to the synthesis of a diverse range of molecules, including but not limited to:

Substituted alcohols and amines

Heterocyclic compounds (e.g., pyridines, pyrimidines, or more complex fused systems)

Chiral compounds, through asymmetric synthesis

Table 2: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Products |

|---|---|---|

| Ketone | Reduction | Secondary Alcohols |

| Ketone | Reductive Amination | Secondary Amines |

| Ketone | Condensation Reactions | Heterocycles, Alkenes |

Postulated Role in the Construction of Complex Chemical Architectures

While specific examples of its use in the synthesis of complex molecules are not readily found in the literature, the structural motifs present in this compound are found in various biologically active compounds. For instance, the 3-chloro-4-fluorophenyl moiety is a feature in some developmental drug candidates. The butan-2-one side chain provides a flexible linker that can be elaborated upon to construct more intricate molecular frameworks. Through multi-step synthetic sequences, this building block could theoretically be incorporated into larger, more complex architectures with potential applications in medicinal chemistry and materials science. The combination of its reactive sites makes it a potentially valuable starting material for the convergent synthesis of elaborate molecular targets.

Derivatization for Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools used to correlate the molecular structure of compounds with their chemical reactivity. universiteitleiden.nl These models are crucial for understanding reaction mechanisms and predicting the behavior of new compounds. The derivatization of this compound is a key strategy for generating a dataset of structurally related molecules, which is essential for building robust QSRR models.

By systematically modifying the parent structure, researchers can investigate how changes in electronic and steric properties influence reactivity. For instance, derivatization can target the aromatic ring, the aliphatic chain, or the ketone moiety. Modifications might include altering the substituents on the phenyl ring or transforming the ketone into other functional groups. nih.gov The reactivity of these derivatives can then be measured in a specific chemical transformation, and the data used to develop a QSRR model. mdpi.com

Aromatic ketones are known to be important in these studies. universiteitleiden.nl The electronic properties of the phenyl ring, influenced by the chloro and fluoro substituents, and the reactivity of the butanone side chain provide multiple points for derivatization.

Below is a table illustrating potential derivatization strategies for this compound and the corresponding physicochemical parameters that would be analyzed in a QSRR study.

| Derivative Structure | Modification Site | Potential Physicochemical Parameters to Study | Reactivity Aspect Investigated |

| Introduction of an electron-donating group (e.g., -OCH₃) on the phenyl ring | Aromatic Ring | Hammett constants (σ), Dipole moment (μ), Molecular polarizability | Electronic effects on the ketone's reactivity (e.g., in nucleophilic addition reactions) |

| Introduction of an electron-withdrawing group (e.g., -NO₂) on the phenyl ring | Aromatic Ring | Hammett constants (σ), Electron affinity, LUMO energy | Influence of enhanced electrophilicity of the aromatic ring |

| Reduction of the ketone to a secondary alcohol | Ketone Moiety | Hydrogen bond donor capacity, Steric parameters (e.g., Taft's Es) | Change in reaction pathway, stereoselectivity in subsequent reactions |

| α-Halogenation of the butanone chain | Aliphatic Chain | Bond dissociation energy, Local electronic parameters | Reactivity in substitution reactions, enolate formation |

These studies help in creating predictive models that can guide the design of new molecules with desired reactivity profiles, reducing the need for extensive empirical testing. mdpi.com

Role in Advanced Organic Synthesis Strategies

The distinct functionalities within this compound make it a versatile intermediate in sophisticated organic synthesis, enabling the construction of complex molecular architectures.

Integration into Total Synthesis of Natural Products and Bioactive Compounds

The synthesis of natural products and bioactive compounds often requires building blocks that can introduce specific structural motifs. news-medical.net Multicomponent reactions (MCRs), which involve combining three or more reagents in a single step, are an efficient strategy for creating molecular complexity. researchgate.netnih.gov The butanone framework of this compound can serve as a key component in MCRs to generate diverse molecular scaffolds. nih.gov

The presence of the halogenated phenyl group is particularly significant, as fluorine and chlorine atoms can modulate a molecule's biological properties, such as metabolic stability and binding affinity. nih.gov Therefore, incorporating this moiety is a common strategy in medicinal chemistry for the development of new therapeutic agents. lookchem.com While specific total syntheses employing this exact compound are not extensively documented, its structural elements are found in various bioactive molecules, suggesting its potential as a precursor.

Development of Novel Synthetic Methodologies Leveraging its Unique Structural Features

The reactivity of this compound can be harnessed to develop new synthetic methods. The ketone group can undergo a wide range of transformations, including aldol condensations, reductions, and reductive aminations, to build more complex structures. The C-Cl and C-F bonds on the aromatic ring also offer opportunities for cross-coupling reactions, which are fundamental for creating new carbon-carbon and carbon-heteroatom bonds. mdpi.com

The compound's structure, featuring a ketone and halogenated arene, makes it a suitable substrate for developing domino or tandem reactions. For example, an initial reaction at the ketone could be followed by a transition-metal-catalyzed cross-coupling at the chloro-substituted position, allowing for the rapid construction of complex molecules from a single precursor. researchgate.net

Future Research Directions

The potential of this compound as a synthetic building block is far from fully realized. Future research is likely to focus on stereoselective transformations and the application of modern catalytic methods.

Exploration of Asymmetric Synthesis and Chiral Induction with the Butanone Moiety

Asymmetric synthesis is critical for producing enantiomerically pure compounds, particularly for pharmaceutical applications. epfl.ch The butanone moiety of this compound presents a prochiral center at the carbonyl carbon, making it an ideal target for asymmetric transformations. nih.gov

Future work could explore the enantioselective reduction of the ketone to produce chiral secondary alcohols. This can be achieved using chiral reducing agents or catalytic hydrogenation with chiral catalysts. Another promising avenue is the use of chiral auxiliaries or catalysts in aldol-type reactions, where the enolate of the butanone reacts with an aldehyde to create two new stereocenters. msu.edu The development of such methods would provide access to a range of optically active compounds derived from this precursor. york.ac.ukacs.orgnih.gov

Investigation of Organocatalytic and Transition Metal-Catalyzed Transformations

Both organocatalysis and transition-metal catalysis offer powerful tools for transforming organic molecules with high efficiency and selectivity.

Organocatalysis: Organocatalysts, which are small, metal-free organic molecules, can be used to catalyze a variety of reactions on the butanone moiety. google.com For instance, proline and its derivatives could catalyze asymmetric aldol or Mannich reactions. acs.org Chiral primary or secondary amines could be used to form enamines in situ, which can then participate in a range of stereoselective C-C bond-forming reactions. uni-regensburg.detdx.cat

Transition-Metal Catalysis: The halogenated phenyl group is a prime handle for transition-metal-catalyzed cross-coupling reactions. Palladium, nickel, or copper catalysts could be employed for Suzuki, Heck, Sonogashira, or Buchwald-Hartwig amination reactions at the C-Cl bond. mdpi.comresearchgate.net Furthermore, the unique electronic properties imparted by the fluorine atom can influence the reactivity and regioselectivity of these transformations. nih.govrsc.org Research in this area could lead to the synthesis of novel derivatives with potential applications in materials science and medicinal chemistry. whiterose.ac.uk

Development of Sustainable and Green Synthetic Routes for Halogenated Ketones

The synthesis of halogenated ketones, a critical class of intermediates in the pharmaceutical and fine chemical industries, is increasingly being scrutinized through the lens of green chemistry. Traditional synthetic methods often rely on hazardous reagents, volatile organic solvents, and energy-intensive conditions, leading to significant environmental impact and waste generation. Consequently, research efforts are being directed towards the development of more sustainable and eco-friendly routes that prioritize safety, efficiency, and the reduction of chemical waste. These modern approaches focus on the core principles of green chemistry, including the use of renewable feedstocks, safer solvents, catalytic methodologies, and improved atom economy.

Greener Solvents and Reaction Media

A significant portion of chemical waste originates from the use of conventional organic solvents, which are often volatile, flammable, and toxic. jk-sci.com The principles of green chemistry advocate for the use of safer solvents and auxiliaries to minimize this environmental burden. jk-sci.comsigmaaldrich.com Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. Research has demonstrated successful syntheses of aromatic ketones in aqueous media, such as visible-light-induced aerobic C-H oxidation, which offers an environmentally friendly alternative to traditional methods that use toxic solvents. chemistryviews.org

Bio-based solvents, derived from renewable resources like corncobs and bagasse, are also gaining prominence. sigmaaldrich.com Solvents like 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl methyl ether (CPME) are presented as greener substitutes for ethers like THF and dichloromethane, respectively, offering benefits such as reduced peroxide formation and easier recovery. sigmaaldrich.comwhiterose.ac.uk The selection of a solvent can be guided by solvent selection tools that rank solvents based on their environmental, health, and safety profiles.

Below is an interactive data table comparing the properties of conventional solvents with their greener alternatives.

| Solvent Category | Conventional Solvent | Key Hazards | Greener Alternative | Key Benefits |

| Ethers | Tetrahydrofuran (THF) | Peroxide formation, Volatile | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, Higher boiling point |

| Chlorinated | Dichloromethane (DCM) | Suspected carcinogen, Volatile | Cyclopentyl methyl ether (CPME) | Resists peroxide formation, Easy separation from water |

| Aprotic Polar | Dimethylformamide (DMF) | Reproductive toxicity | 3-Methoxybutan-2-one (MO) | Bio-based, Low peroxide forming potential |

| Hydrocarbons | Toluene | Suspected of damaging unborn child | Heptane | Less toxic than other hydrocarbons |

Catalytic and Energy-Efficient Methodologies

Catalysis is a cornerstone of green chemistry, offering pathways to reactions with higher selectivity, lower energy consumption, and reduced waste. For the synthesis of halogenated ketones, several catalytic strategies are being explored.

Photocatalysis: Visible-light-driven reactions represent a significant advancement in green synthesis. chemistryviews.org For instance, the use of CeCl₃ as a photosensitizer in water allows for the aerobic C-H oxidation to produce aromatic ketones under mild conditions, using air as the oxidant. chemistryviews.org Similarly, visible-light photoredox catalysis can enable the deoxygenative synthesis of ketones from aromatic carboxylic acids and alkenes in an aqueous solution, avoiding harsh reagents. nih.gov

Metal Catalysis: Palladium-catalyzed aqueous α-arylation of ketones provides a mild and flexible method for functionalizing a wide range of halo-aromatics. nih.gov Nickel-catalyzed systems have also been developed for the synthesis of aryl ketones from arylboronic acids and nitriles, or from aryl iodides and nitriles. organic-chemistry.org These methods often operate under milder conditions and show good functional group tolerance compared to traditional methods like Friedel-Crafts acylation.

Solvent-Free and Mechanochemical Approaches: Eliminating the solvent entirely represents an ideal green chemistry scenario. Solvent-free halogenation of aromatic ketones has been achieved by grinding the reagents in a mortar with a pestle, sometimes mediated by a sub-stoichiometric amount of an acid catalyst. nih.gov Mechanochemistry, which uses mechanical force to induce chemical reactions, is another promising technique for reducing solvent use and energy consumption in the synthesis of ketones. nih.gov

The following table summarizes various modern catalytic approaches for ketone synthesis.

| Method | Catalyst / System | Substrates | Oxidant / Reagent | Reaction Medium | Key Advantages |

| Photocatalytic C-H Oxidation | CeCl₃ / Visible Light | Diaryl-methanes, Aryl alkanes | Air | Water | Uses green solvent and oxidant, Mild conditions |

| Photoredox Deoxygenation | Visible Light / Photoredox catalyst | Aromatic carboxylic acids, Alkenes | Triphenylphosphine | Aqueous solution | Broad substrate scope, Mild conditions |

| Aqueous α-Arylation | Palladium catalyst | Aryl/alkyl-ketones, Halo-aromatics | N/A | Aqueous | Mild conditions, Good for complex molecules |

| Nickel-Catalyzed Cross-Coupling | NiCl₂(DME)/dppp/Zn | Aryl iodides, Nitriles | N/A | Organic Solvent | Good yields, Wide functional group tolerance |

| Solvent-Free Halogenation | p-TsOH (catalytic) | Acetophenone derivatives | NBS, NIS | Neat (grinding) | No solvent waste, Simple procedure |

Atom Economy and Waste Reduction

Traditional routes to halogenated ketones, such as Friedel-Crafts acylation, often suffer from poor atom economy, generating significant inorganic waste from stoichiometric reagents like aluminum chloride. chemicalbook.com Modern synthetic strategies aim to maximize the incorporation of all materials used in the process into the final product.

C-H activation is a powerful strategy for improving atom economy as it avoids the need for pre-functionalized starting materials. chemistryviews.org Researchers have developed methods for the intermolecular carbonylation of arene C-H bonds to ketones using carbon monoxide, which could provide a greener alternative to traditional multi-step syntheses that create significant waste. mcgill.ca

Furthermore, the development of recyclable catalysts is a key area of research. For example, certain ionic liquids and solid-supported catalysts have been shown to be effective and reusable for multiple reaction cycles in the halogenation of ketones, significantly reducing waste. nih.gov By focusing on catalytic cycles, C-H activation, and the use of benign and recyclable reagents, the chemical industry can move towards more sustainable production of important compounds like this compound.

Q & A

Basic: What synthetic strategies are recommended for synthesizing 4-(3-Chloro-4-fluorophenyl)butan-2-one, and how can reaction conditions be optimized?

Answer:

A common approach involves Friedel-Crafts acylation of 3-chloro-4-fluorobenzene with methyl vinyl ketone derivatives. Optimization includes:

- Using Lewis acids (e.g., AlCl₃) as catalysts under anhydrous conditions.

- Temperature control (reflux in dichloromethane or toluene) to minimize side reactions like over-alkylation.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

For example, analogous syntheses of halogenated butanones employ stepwise halogenation and ketone formation .

Advanced: How can computational methods predict the reactivity of this compound in novel reactions?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

- Electron density distribution to identify reactive sites (e.g., ketone carbonyl vs. aryl halide positions).

- Transition states for nucleophilic/electrophilic attacks.

Molecular docking studies (AutoDock Vina) may predict interactions with biological targets, such as enzymes in drug intermediates (e.g., kinase inhibitors like pelitinib derivatives) .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃). For example, the ketone carbonyl (δ ~208 ppm in ¹³C) and aryl protons (δ 7.2–7.8 ppm in ¹H) .

- IR Spectroscopy : Confirm carbonyl stretch (~1700 cm⁻¹) and C-Cl/F vibrations (600–800 cm⁻¹).

- Mass Spectrometry (EI-MS) : Molecular ion [M⁺] and fragmentation patterns (e.g., loss of Cl/F groups).

Advanced: How can crystallographic data resolve structural ambiguities in halogenated butanones?

Answer:

Single-crystal X-ray diffraction (SXRD) with SHELXL software refines:

- Halogen (Cl/F) positions via electron density maps.

- Twinning or disorder using the TWIN/BASF commands.

For example, SHELX’s robust algorithms handle high-resolution data to resolve packing anomalies caused by halogen interactions (e.g., C–Cl···π contacts) .

Basic: What safety protocols are essential for handling halogenated aromatic ketones?

Answer:

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact.

- Store in airtight containers away from light/moisture to prevent decomposition.

- Neutralize waste with dilute NaOH before disposal. General guidelines align with SDS protocols for structurally similar compounds .

Advanced: How to design SAR studies using this compound as a pharmacophore?

Answer:

- Structural Modifications : Synthesize analogs (e.g., substituent variations at phenyl or ketone positions).

- Biological Assays : Test against target proteins (e.g., kinases) via IC₅₀ measurements.

- Computational Modeling : Use Schrödinger Suite to correlate electronic properties (HOMO/LUMO) with activity. Pelitinib’s development demonstrates the utility of halogenated aryl groups in kinase inhibition .

Basic: How to troubleshoot inconsistent yields in scaled-up synthesis?

Answer:

- Kinetic Control : Optimize stirring rate and temperature gradients to ensure uniform heat distribution.

- Catalyst Regeneration : Recycle Lewis acids (e.g., AlCl₃) via aqueous workup.

- Process Analytical Technology (PAT) : Monitor reactions in real-time using inline FTIR or HPLC .

Advanced: What challenges arise in achieving enantiomeric purity for chiral derivatives?

Answer:

- Chiral Resolution : Use HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)).

- Asymmetric Synthesis : Employ organocatalysts (e.g., proline derivatives) or transition-metal catalysts (e.g., BINAP-Ru complexes).

- Circular Dichroism (CD) : Validate enantiopurity by comparing experimental and simulated spectra .

Basic: How to validate purity using combined analytical methods?

Answer:

- HPLC-PDA : Monitor UV absorption (λ = 254 nm) and compare retention times with standards.

- GC-MS : Detect volatile impurities (e.g., unreacted precursors).

- Elemental Analysis : Confirm C/H/N/Cl/F ratios within ±0.3% of theoretical values.

Advanced: How do halogen atoms influence crystal packing in this compound?

Answer:

Halogens drive non-covalent interactions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.